molecular formula C7H14ClNO3 B105135 Ethyl 3-amino-3-ethoxyacrylate hydrochloride CAS No. 34570-16-6

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

Cat. No. B105135
CAS RN: 34570-16-6
M. Wt: 195.64 g/mol
InChI Key: JYGHNNMPKVPTKF-IPZCTEOASA-N
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Description

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their reactivity, which can provide insights into the behavior of similar ethoxyacrylate compounds. For instance, ethyl α-(aminomethyl)acrylate, a β-amino acid ester, is described as undergoing radical polymerization, which suggests that ethyl 3-amino-3-ethoxyacrylate might also participate in polymerization reactions under certain conditions .

Synthesis Analysis

The synthesis of related compounds involves regioselective coupling reactions. For example, ethyl 2-((alkylamino)(cyano)methyl) acrylates are synthesized through the reaction of ethyl 2-(bromomethyl)-3-cyanoacrylate with primary amines . This indicates that the synthesis of ethyl 3-amino-3-ethoxyacrylate could potentially involve similar regioselective coupling steps, although the exact method for synthesizing this specific compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of ethyl 3-amino-3-ethoxyacrylate hydrochloride can be inferred to some extent from the related compounds discussed. For instance, the reaction of 5-amino-1,2,4-triazoles with ethyl 2-cyano-3-ethoxyacrylate yields triazolo[1,5-a]-pyrimidine derivatives, and the structure of these compounds is confirmed through degradation and spectral analysis . This suggests that the molecular structure of ethyl 3-amino-3-ethoxyacrylate hydrochloride could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to ethyl 3-amino-3-ethoxyacrylate is highlighted in the papers. For instance, the interaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with amines leads to the formation of pyrazolo[1,5-α]pyrimidine and triazolo[1,5-α]pyrimidine derivatives through selective displacement and cyclocondensation reactions . This suggests that ethyl 3-amino-3-ethoxyacrylate hydrochloride might also undergo similar cyclization and condensation reactions with amines.

Physical and Chemical Properties Analysis

While the physical and chemical properties of ethyl 3-amino-3-ethoxyacrylate hydrochloride are not directly discussed, the properties of related compounds can provide some context. The pH/temperature responsiveness of polymers derived from ethyl α-(aminomethyl)acrylate implies that ethyl 3-amino-3-ethoxyacrylate hydrochloride might also exhibit interesting solubility and phase behavior in response to environmental changes. However, specific properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally for ethyl 3-amino-3-ethoxyacrylate hydrochloride.

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is used in synthesizing compounds with potent antibacterial activity. For example, certain derivatives synthesized from it have shown significant inhibition against bacterial DNA polymerase and Gram-positive bacteria in culture, demonstrating potential for treating bacterial infections (Zhi et al., 2005).

Preparation of Ofloxacin Analogs

It's also utilized in preparing ofloxacin analogs. These derivatives are significant in the development of new antibacterial agents, showcasing the versatility of Ethyl 3-amino-3-ethoxyacrylate hydrochloride in medicinal chemistry (Rádl et al., 1991).

Cross-Linked Polymeric Supports

In polymer science, it contributes to the creation of highly cross-linked polymeric supports for solid-phase peptide synthesis. This application is crucial for developing peptides for therapeutic and research purposes (Kempe & Bárány, 1996).

Synthesis of Schiff and Mannich Bases

The compound is involved in the synthesis of Schiff and Mannich bases of isatin derivatives. These bases have applications in various chemical processes and could lead to the development of new compounds with potential pharmacological activities (Bekircan & Bektaş, 2008).

Azo Polymers and Birefringence Behavior

It's used in synthesizing azo polymers with electronic push and pull structures, which exhibit photoinduced birefringence behavior. These materials have potential applications in optical data storage and photonic devices (Cao et al., 2008).

Safety And Hazards

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

ethyl (E)-3-amino-3-ethoxyprop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h5H,3-4,8H2,1-2H3;1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGHNNMPKVPTKF-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-ethoxyacrylate hydrochloride

CAS RN

34570-16-6
Record name 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JC Muller, H Ramuz, HP Wagner - Helvetica Chimica Acta, 1983 - Wiley Online Library
… Preparation of ethyl 3-amino-3-ethoxyacrylate hydrochloride (4). A stirred mixture of 226 g (2 mol) of ethyl cyanoacetate in 200 ml of EtOH was saturated with HCI-gas at 0", and …
Number of citations: 7 onlinelibrary.wiley.com
JH Cohen, CA Maryanoff, SM Stefanick… - … Process Research & …, 1999 - ACS Publications
… Selective reduction of the nitro group via catalytic hydrogenation and subsequent reaction with ethyl 3-amino-3-ethoxyacrylate hydrochloride (5) led to the formation of 1-(2-cyanoethyl)-2…
Number of citations: 11 pubs.acs.org
V Certal, F Halley, A Virone-Oddos… - Journal of medicinal …, 2012 - ACS Publications
… ) of commercially available ethyl 3-amino-3-ethoxyacrylate hydrochloride in the presence of … amount of morpholine and ethyl 3-amino-3-ethoxyacrylate hydrochloride and were intended …
Number of citations: 64 pubs.acs.org
V Certal, JC Carry, F Halley… - Journal of medicinal …, 2014 - ACS Publications
… (17-19) Compound 1 was efficiently obtained by a one-pot reaction between morpholine and an excess of commercially available ethyl 3-amino-3-ethoxyacrylate hydrochloride in the …
Number of citations: 86 pubs.acs.org
KM Dawood, NM Elwan… - ARKIVOC: Online Journal …, 2011 - researchgate.net
… Catalytic hydrogenation of N-cyanoethyl-2-nitroaniline 343 and subsequent reaction with ethyl 3-amino-3-ethoxyacrylate hydrochloride 109 followed by ethanolysis of the cyano group …
Number of citations: 30 www.researchgate.net

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